Cas no 942-06-3 (4,5-Dichlorophthalic anhydride)

4,5-Dichlorophthalic anhydride (CAS 28553-53-5) is a halogenated derivative of phthalic anhydride, characterized by the presence of chlorine atoms at the 4 and 5 positions of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of high-performance dyes, pigments, and polyimide resins. Its dichloro substitution enhances reactivity in nucleophilic substitution and condensation reactions, making it valuable for producing thermally stable and chemically resistant materials. The anhydride functionality allows for facile ring-opening reactions, enabling its use in polymer and copolymer applications. Its crystalline solid form and moderate solubility in organic solvents facilitate handling in industrial processes.
4,5-Dichlorophthalic anhydride structure
942-06-3 structure
Product name:4,5-Dichlorophthalic anhydride
CAS No:942-06-3
MF:C8H2Cl2O3
MW:217.005680561066
MDL:MFCD00075034
CID:814299
PubChem ID:87568771

4,5-Dichlorophthalic anhydride Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dichloroisobenzofuran-1,3-dione
    • 1,3-Isobenzofurandione,5,6-dichloro-
    • 4.5-dichlorophthalicanhydride
    • 4,5-Dichlorophalic anhydride
    • 4,5-dichloro-phthalic acid anhydride
    • 4,5-Dichlor-phthalsaeure-anhydrid
    • 5,6-DICHLORO-1,3-DIHYDROISOBENZOFURAN-1,3-DIONE
    • 5,6-dichloro-1,3-isobenzofurandione
    • 5,6-Dichloro-2-benzofuran-1,3-dione
    • 5,6-dichlorophthalic anhydride
    • 4,5-Dichlorophthalic anhydride
    • 4,5-Dichlorophthalicanhydride
    • 1,3-Isobenzofurandione, 5,6-dichloro-
    • ULSOWUBMELTORB-UHFFFAOYSA-N
    • 5,6-Dichloro-1,3-Dihydro-2-Benzofuran-1,3-Dione
    • PubChem16761
    • 4.5-dichlorophthalic anhydride
    • A
    • 5,6-Dichloro-1,3-isobenzofurandione (ACI)
    • Phthalic anhydride, 4,5-dichloro- (6CI, 7CI, 8CI)
    • SY051009
    • EN300-60238
    • AKOS000281368
    • 4,5-Dichlorophthalic anhydride, 98%
    • AS-42975
    • InChI=1/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2
    • SCHEMBL79833
    • CS-0109872
    • MFCD00075034
    • CHEMBL2270552
    • D2335
    • AC-25988
    • C8H2Cl2O3
    • 5,6-Dichloro-2-benzofuran-1,3-dione #
    • DTXSID10240970
    • NS00040267
    • 942-06-3
    • EINECS 213-386-2
    • DB-014399
    • 4,5-Dichlorophthalic Acid, Anhydride
    • MDL: MFCD00075034
    • Inchi: 1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H
    • InChI Key: ULSOWUBMELTORB-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=C(C=2)Cl)Cl)C(=O)O1

Computed Properties

  • Exact Mass: 215.93800
  • Monoisotopic Mass: 215.9380993 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.4
  • Molecular Weight: 217.00

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.715±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 186.0 to 189.0 deg-C
  • Boiling Point: 313°C(lit.)
  • Flash Point: 144.8±21.3 °C
  • Refractive Index: 1.638
  • Solubility: Very slightly soluble (0.18 g/l) (25 º C),
  • PSA: 43.37000
  • LogP: 2.30400
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4,5-Dichlorophthalic anhydride Security Information

4,5-Dichlorophthalic anhydride Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5-Dichlorophthalic anhydride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB275174-1 g
4,5-Dichlorophthalic anhydride, 95%; .
942-06-3 95%
1 g
€96.80 2023-07-20
Enamine
EN300-60238-2.5g
5,6-dichloro-1,3-dihydro-2-benzofuran-1,3-dione
942-06-3 95%
2.5g
$55.0 2023-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180512-1g
5,6-Dichloroisobenzofuran-1,3-dione
942-06-3 98%
1g
¥57.00 2024-04-24
TRC
D473963-5g
4,5-Dichlorophthalic Anhydride
942-06-3
5g
$ 167.00 2023-09-07
TRC
D473963-10g
4,5-Dichlorophthalic Anhydride
942-06-3
10g
$265.00 2023-05-18
OTAVAchemicals
3015488-10G
5,6-dichloro-1,3-dihydro-2-benzofuran-1,3-dione
942-06-3 95%
10G
$230 2023-06-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X22365-25g
4,5-Dichlorophthalic Anhydride
942-06-3 95%
25g
¥761.0 2024-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2335-1G
4,5-Dichlorophthalic Anhydride
942-06-3 >98.0%(GC)(T)
1g
¥130.00 2024-04-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY051009-1g
4,5-Dichlorophthalic Anhydride
942-06-3 ≥95%
1g
¥45.0 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LW710-5g
4,5-Dichlorophthalic anhydride
942-06-3 95%
5g
¥695.0 2022-06-10

4,5-Dichlorophthalic anhydride Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  1 h, reflux
Reference
Sarcosine based indandione hGlyT1 inhibitors
Thomson, Christopher G.; Duncan, Karen; Fletcher, Stephen R.; Huscroft, Ian T.; Pillai, Gopalan; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(5), 1388-1391

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Acetyl chloride Solvents: Carbon tetrachloride
Reference
Synthesis of New Pyridone Carboxylic Acid Derivatives as Potentially Therapeutic Chemicals
Martinek, Peter, 1987, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  rt → 110 °C; 1 h, 110 °C → 140 °C
Reference
Preparation method of octafluoro substituted phthalocyanine
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Novel spirosuccinimides with incorporated isoindolone and benzisothiazole 1,1-dioxide moieties as aldose reductase inhibitors and antihyperglycemic agents
Wrobel, Jay; Dietrich, Arlene; Woolson, Shiela A.; Millen, Jane; McCaleb, Michael; et al, Journal of Medicinal Chemistry, 1992, 35(24), 4613-27

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetyl chloride ;  2 h, reflux
Reference
Donor-Acceptor Complex Enables Alkoxyl Radical Generation for Metal-Free C(sp3)-C(sp3) Cleavage and Allylation/Alkenylation
Zhang, Jing; Li, Yang; Xu, Ruoyu; Chen, Yiyun, Angewandte Chemie, 2017, 56(41), 12619-12623

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Studies on the chemistry of isoindoles and isoindolenines. XXVII. 3-Alkoxy-1H-isoindoles: syntheses and properties
Hennige, Hans; Kreher, Richard P.; Konrad, Michael; Jelitto, Frank, Chemische Berichte, 1988, 121(2), 243-52

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  3 h, 140 °C; 140 °C → rt
Reference
Organic functionalized non-clustered phthalocyanine compounds, their preparation method and application as solar cell materials
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Niobium pentoxide Solvents: o-Xylene ;  rt → 160 °C; 72 h, 160 °C
Reference
Heterogeneous catalysts for the cyclization of dicarboxylic acids to cyclic anhydrides as monomers for bioplastic production
Rashed, N. Md.; Siddiki, S. M. A. H.; Ali, A. Md.; Moromi, Sondomoyee K.; Touchy, Abeda S.; et al, Green Chemistry, 2017, 19(14), 3238-3242

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene
Reference
Preparation of halogenated phthalic anhydrides
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  5 h, 165 °C
Reference
Discovery of novel dual-action antidiabetic agents that inhibit glycogen phosphorylase and activate glucokinase
Zhang, Lei; Chen, Xiaojie; Liu, Jun; Zhu, Qingzhang; Leng, Ying; et al, European Journal of Medicinal Chemistry, 2012, 58, 624-639

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Acetic anhydride ;  rt → 100 °C; 12 h, 100 °C
Reference
Preparation of halogenated 1,3-indanediones
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  rt → 140 °C; 3 h, 140 °C
Reference
Synthesis of 4,5-dichlorophthalonitrile
Wu, Yongfu; Sun, Gangchun; Li, Junhai; Wang, Shuzhao, Huaxue Yu Shengwu Gongcheng, 2008, 25(10), 16-17

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Carbon Solvents: 1,2,4-Trichlorobenzene
Reference
Aromatization of halogenated tetrahydrophthalic anhydrides with activated carbon. An effective preparation of 4,5-dichlorophthalic anhydride
Fertel, Lawrence B.; Spohn, Ronald F.; O'Reilly, Neil J.; Lin, Henry C., Synlett, 1990, (9), 539-40

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Studies on copper phthalocyanine pigments (I): Synthesis of chlorinated phthalic anhydrides and their reaction velocity rations in the synthesis of chlorinated copper phthalocyanines
Takesita, Masaaki, Shikizai Kyokaishi, 1960, 33(11), 491-494

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Toluene
Reference
Process for preparing phthalic anhydrides
, Japan, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  5 h, rt → reflux
Reference
Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide-alkyne cycloaddition (CuAAC) "click" chemistry
Li, Muxiu; Khoshdel, Ezat; Haddleton, David M., Polymer Chemistry, 2013, 4(16), 4405-4411

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Acetyl chloride ;  2 h, reflux
Reference
Synthesis and biological evaluation of new fluorinated and chlorinated indenoisoquinoline topoisomerase I poisons
Beck, Daniel E.; Lv, Wei; Abdelmalak, Monica; Plescia, Caroline B.; Agama, Keli; et al, Bioorganic & Medicinal Chemistry, 2016, 24(7), 1469-1479

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  2 h, rt → reflux
Reference
Tetrathiafulvalene compound and synthesis method
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Acetic anhydride
Reference
Efficient Semitransparent Organic Solar Cells with Tunable Color enabled by an Ultralow-Bandgap Nonfullerene Acceptor
Cui, Yong; Yang, Chenyi; Yao, Huifeng; Zhu, Jie; Wang, Yuming; et al, Advanced Materials (Weinheim, 2017, 29(43),

4,5-Dichlorophthalic anhydride Raw materials

4,5-Dichlorophthalic anhydride Preparation Products

4,5-Dichlorophthalic anhydride Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:942-06-3)4,5-DICHLOROPHTHALIC ANHYDRIDE
Order Number:1696028
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:02
Price ($):discuss personally

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